N-(3-bromo-2-chlorobenzyl)ethanamine

Description

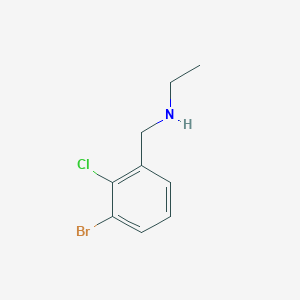

N-(3-bromo-2-chlorobenzyl)ethanamine is a halogenated benzyl-substituted ethanamine derivative. Its structure features a benzyl group substituted with bromine at the 3-position and chlorine at the 2-position, linked to an ethanamine moiety. For instance, the reaction of 3-bromo-2-chlorobenzaldehyde with ethanamine under reflux conditions in a polar solvent could yield the target compound. Potential applications may include pharmaceutical intermediates or psychoactive substances, given structural similarities to controlled phenethylamine derivatives .

Properties

IUPAC Name |

N-[(3-bromo-2-chlorophenyl)methyl]ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrClN/c1-2-12-6-7-4-3-5-8(10)9(7)11/h3-5,12H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMXKEEHIEFMYQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=C(C(=CC=C1)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromo-2-chlorobenzyl)ethanamine typically involves the reaction of 3-bromo-2-chlorobenzyl chloride with ethanamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromo-2-chlorobenzyl)ethanamine can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the benzyl ring can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

Oxidation Reactions: The ethanamine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as sodium azide, sodium methoxide, or primary amines in the presence of a base like sodium hydroxide.

Oxidation Reactions: Oxidizing agents like potassium permanganate, hydrogen peroxide, or chromium trioxide in acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation using palladium on carbon.

Major Products Formed

Substitution Reactions: Formation of substituted benzylamines or benzyl ethers.

Oxidation Reactions: Formation of imines, nitriles, or carboxylic acids.

Reduction Reactions: Formation of primary amines or alcohols.

Scientific Research Applications

N-(3-bromo-2-chlorobenzyl)ethanamine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-bromo-2-chlorobenzyl)ethanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of bromine and chlorine atoms can enhance its binding affinity and specificity towards these targets. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes or receptors, leading to desired therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of benzyl-ethanamine derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Halogen vs.

- Positional Effects : The 3-bromo-2-chloro substitution in the target compound may sterically hinder receptor binding compared to para-substituted NBOMe derivatives (e.g., 25B-NBOMe) .

- Dihalogenation: The combination of Br and Cl in the target compound could confer unique electronic effects, altering receptor affinity compared to mono-halogenated analogues like 24H-NBCl (2-chloro) or 24H-NBBr (2-bromo) .

Pharmacological Activity

- 5-HT₂A Receptor Agonism : NBOMe compounds (e.g., 25B-NBOMe) exhibit potent 5-HT₂A agonism due to methoxy and halogen substituents on the phenyl ring . The target compound’s dihalogenation may modulate this activity, though specific data are lacking.

- Neurochemical Effects : In zebrafish models, ortho-substituted chloro/bromo derivatives (e.g., 24H-NBCl) show distinct behavioral effects compared to meta-substituted analogues, suggesting substituent position critically impacts neuroactivity .

Physicochemical Properties

- Solubility : Bromine’s electronegativity and size may reduce aqueous solubility compared to chlorine or methoxy-substituted compounds.

- Stability: Dihalogenation could enhance stability against metabolic degradation compared to mono-substituted analogues.

Biological Activity

N-(3-bromo-2-chlorobenzyl)ethanamine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a bromine and chlorine atom on the benzyl ring, which may enhance its biological activity through increased binding affinity to molecular targets. The molecular formula is CHBrClN, with a molecular weight of approximately 233.54 g/mol.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, particularly those related to inflammation and cancer progression.

- Receptor Modulation : It can bind to receptors, altering their activity and leading to therapeutic effects, such as anti-inflammatory or anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. faecalis | 40 µg/mL |

| P. aeruginosa | 50 µg/mL |

| S. typhi | 45 µg/mL |

| K. pneumoniae | 30 µg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines such as HeLa and MCF-7:

- Cytotoxicity : The compound exhibited an IC value of 12.41 µM against MCF-7 cells, indicating potent cytotoxic effects.

- Mechanism : The compound appears to disrupt cell cycle progression, particularly affecting the S phase, which is critical for DNA synthesis and replication .

Case Studies

- Antitubercular Activity : A derivative of this compound was tested against Mycobacterium tuberculosis with promising results, showing an IC value of less than 1 µg/mL .

- Anti-inflammatory Effects : In models of inflammation, the compound demonstrated significant inhibition of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.

Applications in Research and Industry

This compound is utilized in various fields:

- Pharmaceutical Development : It serves as a lead compound for synthesizing new drugs targeting bacterial infections and cancer.

- Biochemical Assays : The compound is used as a ligand in biochemical assays to study enzyme interactions and receptor binding.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.